molecular formula C13H12N2 B11901113 2-(Pyridin-4-yl)indoline

2-(Pyridin-4-yl)indoline

Cat. No.: B11901113
M. Wt: 196.25 g/mol
InChI Key: SYGKAOBEONXOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-4-yl)indoline is a heterocyclic compound that features an indoline core fused with a pyridine ring at the 4-position. Indoline, also known as 2,3-dihydroindole, is a bicyclic organic compound with a benzene ring fused to a five-membered nitrogenous ring. The addition of a pyridine ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding. The pyridine ring can enhance these interactions by providing additional binding sites . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)indoline is unique due to the combination of the indoline and pyridine rings, which provides a distinct set of chemical and biological properties. The presence of both rings allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

2-pyridin-4-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H12N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-8,13,15H,9H2

InChI Key

SYGKAOBEONXOHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=CC=NC=C3

Origin of Product

United States

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